molecular formula C18H17N3O2S2 B15010408 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B15010408
M. Wt: 371.5 g/mol
InChI Key: PTJMPHWGIHHAOC-UDWIEESQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiolating agent.

    Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Condensation Reaction: The final step involves the condensation of the benzothiazole derivative with the acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the methoxyphenyl group.

    N’-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O2S2/c1-12(13-7-3-5-9-15(13)23-2)20-21-17(22)11-24-18-19-14-8-4-6-10-16(14)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+

InChI Key

PTJMPHWGIHHAOC-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3OC

Origin of Product

United States

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